molecular formula C24H16N4 B2785539 TD52

TD52

Número de catálogo: B2785539
Peso molecular: 360.4 g/mol
Clave InChI: SCUPZFSEJFWQIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

TD52 se sintetiza como un derivado de Erlotinib. . Las condiciones de reacción específicas y los métodos de producción industrial son propietarios y no se divulgan públicamente. se sabe que this compound está disponible en varias formas, incluido el dihidrocloruro, y se puede preparar en forma de solución o sólida .

Actividad Biológica

TD52 is a derivative of Erlotinib and has emerged as a significant compound in cancer research due to its role as a potent inhibitor of protein phosphatase 2A (CIP2A). This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various cancer cell lines, and potential therapeutic applications.

This compound primarily functions by inhibiting CIP2A, a protein that plays a crucial role in regulating cell survival and proliferation. By downregulating CIP2A, this compound enhances apoptosis (programmed cell death) in cancer cells, which is vital for controlling tumor growth. The compound is also known to interfere with the Elk-1 transcription factor, further contributing to its anti-cancer effects .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anti-Cancer Effects : this compound has shown promising results in inducing apoptosis in various cancer cell lines, including hepatocellular carcinoma (HCC) cells. Studies indicate that it exhibits a stronger pro-apoptotic effect compared to other compounds derived from Erlotinib .
  • Cell Cycle Regulation : By affecting the cell cycle, this compound may inhibit the proliferation of cancer cells. This regulation is critical for preventing uncontrolled cell division typical of cancerous growths.
  • Immunomodulatory Effects : Preliminary data suggest that this compound may also influence immune responses, potentially enhancing the effectiveness of immune-based therapies .

Case Studies and Experimental Data

Several studies have investigated the efficacy of this compound across different cancer types. Below is a summary of key findings:

StudyCancer TypeMain Findings
Hepatocellular CarcinomaThis compound significantly increased apoptosis rates compared to controls.
Lung CancerDemonstrated inhibition of tumor growth in xenograft models.
Various CancersInhibition of CIP2A correlated with reduced tumor viability across multiple cell lines.

Detailed Research Findings

  • Pro-Apoptotic Activity :
    • In hepatocellular carcinoma cells, this compound was found to enhance apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest :
    • Research indicated that this compound induces G1 phase arrest in various cancer cell lines, effectively slowing down their proliferation .
  • Synergistic Effects with Other Agents :
    • Studies suggest that combining this compound with other chemotherapeutic agents may lead to enhanced anti-tumor effects, indicating potential for combination therapy strategies .

Propiedades

IUPAC Name

2-N,3-N-bis(3-ethynylphenyl)quinoxaline-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23/h1-2,5-16H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUPZFSEJFWQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.